

Technical Support Center: The Effect of Tween 20 on Protein-Protein Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tween 20

Cat. No.: B15545117

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Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **Tween 20** in experiments involving protein-protein interactions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

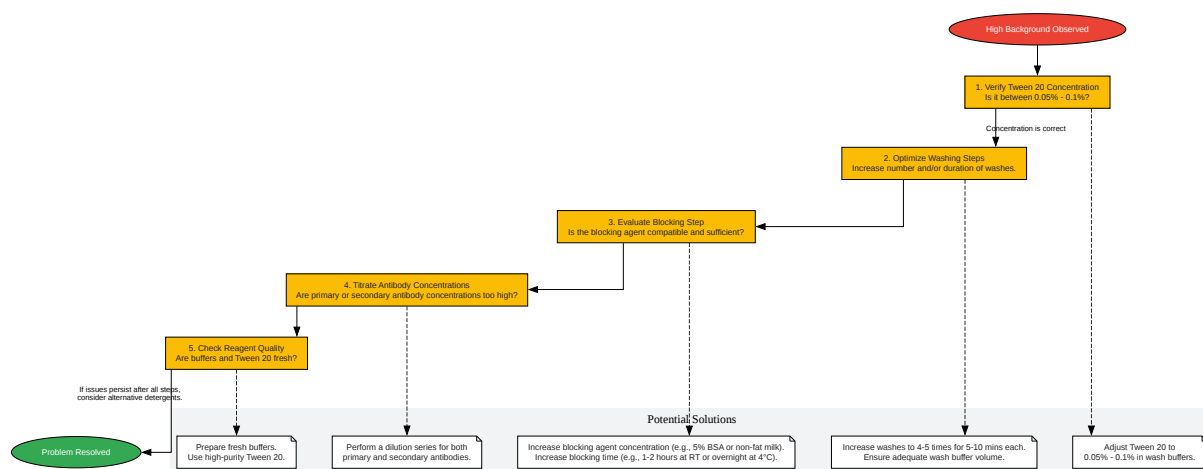
Troubleshooting Guide

This guide provides solutions to specific problems that may arise during your experiments when using **Tween 20**.

Issue 1: High Background in Immunoassays (ELISA, Western Blot)

Question: I'm observing high background in my ELISA/Western blot despite using **Tween 20** in my wash buffers. What could be the cause and how can I fix it?

Answer: High background can be caused by several factors related to the use of **Tween 20** and other reagents. Here is a step-by-step troubleshooting workflow:



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Troubleshooting workflow for high background.

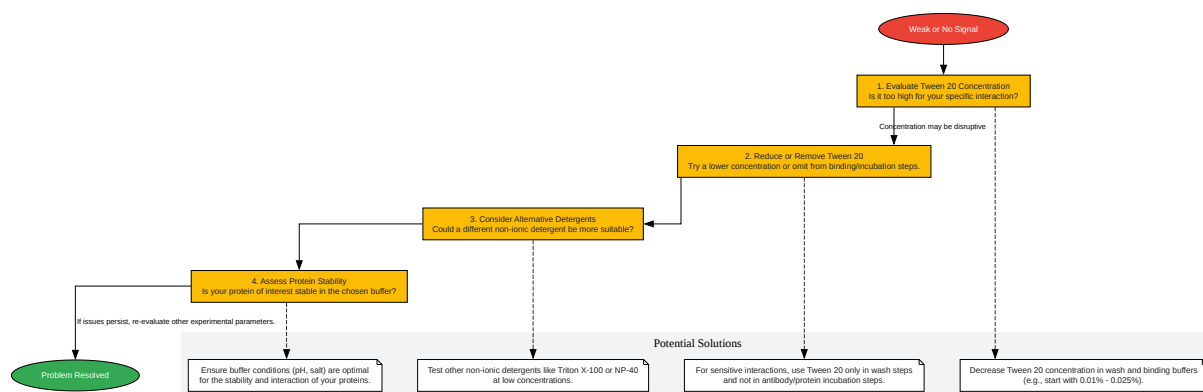
Detailed Explanation:

- **Tween 20 Concentration:** The typical concentration for **Tween 20** in wash buffers for ELISAs and Western blots is between 0.05% and 0.1%.[\[1\]](#)[\[2\]](#)[\[3\]](#) Concentrations that are too low may not effectively block non-specific binding, while excessively high concentrations can strip antibodies and antigens from the surface.[\[4\]](#)
- **Washing Steps:** Insufficient washing is a common cause of high background.[\[2\]](#)[\[5\]](#) Ensure that the membrane or plate is fully submerged and agitated during washes. Increasing the number and duration of wash steps can help remove unbound antibodies.[\[2\]](#)[\[6\]](#)
- **Blocking:** The blocking step is critical. If you are using **Tween 20** in your blocking buffer, a concentration of around 0.05% is often sufficient.[\[1\]](#)[\[3\]](#) However, the choice of blocking agent (e.g., BSA, non-fat dry milk) is also important and can sometimes be the source of the issue.[\[5\]](#)
- **Antibody Concentration:** High concentrations of primary or secondary antibodies can lead to non-specific binding.[\[5\]](#) It is recommended to titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.
- **Reagent Quality:** Old or contaminated buffers can contribute to high background. Ensure that your buffers and **Tween 20** stock solution are fresh. Degraded **Tween 20** can contain peroxides that may interfere with your assay.[\[1\]](#)

Issue 2: Weak or No Signal in Protein Interaction Assays

Question: I'm getting a weak or no signal in my co-immunoprecipitation (Co-IP) / ELISA experiment. Could **Tween 20** be disrupting the interaction between my proteins of interest?

Answer: Yes, while **Tween 20** is a mild non-ionic detergent, it can sometimes interfere with weak or transient protein-protein interactions.



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Troubleshooting workflow for weak or no signal.

Detailed Explanation:

- **Concentration Optimization:** For sensitive protein-protein interactions, the standard 0.05% **Tween 20** may be too stringent. Try reducing the concentration in your wash and binding buffers.

- **Selective Use:** Consider using **Tween 20** only in the wash steps to reduce background, but omitting it from the antibody and sample incubation steps to avoid disrupting the primary interaction.
- **Alternative Detergents:** If reducing the **Tween 20** concentration is not effective, you might consider trying other mild non-ionic detergents such as Triton X-100 or NP-40, as the optimal detergent can be protein-dependent.
- **Protein Stability:** **Tween 20** can help stabilize some proteins by preventing aggregation.^[7] However, ensure that the overall buffer conditions are optimal for your specific proteins of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of **Tween 20** in protein interaction studies?

A1: The primary function of **Tween 20**, a non-ionic detergent, is to reduce non-specific binding of proteins to surfaces like microtiter plates and blotting membranes.^[1] It achieves this by blocking hydrophobic interactions, leading to a better signal-to-noise ratio in assays like ELISA and Western blotting.^[1]

Q2: At what concentration should I use **Tween 20**?

A2: The optimal concentration of **Tween 20** can vary depending on the application. The table below provides recommended starting concentrations for common experiments.

Application	Recommended Tween 20 Concentration (v/v)	Reference(s)
ELISA Wash Buffer	0.05% - 0.1%	[1]
Western Blot Wash Buffer (TBST/PBST)	0.05% - 0.1%	[1] [2]
Co-Immunoprecipitation (Co-IP) Wash Buffer	0.01% - 0.1%	[6] [8]
Immunohistochemistry (IHC) Wash Buffer	0.1%	[1]
Blocking Buffer Additive	~0.05%	[1] [3]

Q3: Can **Tween 20** denature my protein?

A3: As a mild, non-ionic detergent, **Tween 20** is generally considered non-denaturing at typical working concentrations and helps to preserve the biological activity of proteins.[\[1\]](#) However, at very high concentrations, it could potentially affect protein structure.

Q4: What is the Critical Micelle Concentration (CMC) of **Tween 20** and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers assemble into micelles. For **Tween 20**, the CMC is approximately 0.06-0.07% in water.[\[9\]](#) The detergent properties of **Tween 20** are most effective at or above its CMC.[\[10\]](#) Below the CMC, **Tween 20** exists as monomers.

Q5: Can I use **Tween 20** in protein quantification assays?

A5: The presence of **Tween 20** can interfere with some protein quantification assays, such as the Bradford or BCA assays, especially at higher concentrations.[\[1\]](#) It is advisable to check the compatibility of your specific assay with the concentration of **Tween 20** in your samples or to use a detergent-compatible protein assay.

Q6: Are there any alternatives to **Tween 20**?

A6: Yes, other non-ionic detergents like Triton X-100 and NP-40 are sometimes used as alternatives. For applications requiring stronger solubilization, zwitterionic detergents like CHAPS may be considered. However, harsher detergents like the ionic detergent SDS should be avoided in assays where protein structure and interactions need to be preserved.[\[11\]](#)

Experimental Protocols

Protocol 1: Preparation of Wash Buffer for ELISA/Western Blot

This protocol describes the preparation of Tris-Buffered Saline with **Tween 20** (TBST).

Materials:

- Tris base
- Sodium chloride (NaCl)
- Potassium chloride (KCl) - for TBS
- Hydrochloric acid (HCl)
- **Tween 20**
- Deionized water

Procedure:

- Prepare 10X TBS:
 - Dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of deionized water.
 - Adjust the pH to 7.6 with HCl.
 - Add deionized water to a final volume of 1 L.
 - Sterilize by autoclaving.
- Prepare 1X TBST (0.1% **Tween 20**):

- To 900 mL of deionized water, add 100 mL of 10X TBS.
- Add 1 mL of **Tween 20**.
- Mix thoroughly. This solution is now ready for use as a wash buffer.

Protocol 2: Co-Immunoprecipitation (Co-IP) with Tween 20

This is a general protocol for Co-IP, highlighting the steps where **Tween 20** is typically included.

Materials:

- Cell lysate
- IP-grade antibody against the protein of interest
- Protein A/G beads
- Lysis buffer (e.g., RIPA buffer, which may contain a mild detergent)
- Wash buffer (e.g., TBS or PBS with 0.05% **Tween 20**)
- Elution buffer

Procedure:

- Cell Lysis: Lyse cells in an appropriate lysis buffer to release proteins.
- Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding to the beads.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

- Washing:
 - Pellet the beads by centrifugation.
 - Remove the supernatant and wash the beads 3-5 times with cold wash buffer containing 0.05% **Tween 20**.^[8] This step is crucial for removing non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

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- To cite this document: BenchChem. [Technical Support Center: The Effect of Tween 20 on Protein-Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at:

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